molecular formula C12H17ClN2O2 B2444429 Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride CAS No. 2137029-10-6

Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B2444429
CAS No.: 2137029-10-6
M. Wt: 256.73
InChI Key: GCIJXQYWQHCVSG-JMVWIVNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a pyridin-2-ylamino group and a carboxylic acid group, forming a hydrochloride salt. Its distinct configuration and functional groups make it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the six-membered ring.

    Introduction of the Pyridin-2-ylamino Group: The pyridin-2-ylamino group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an amine under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the cyclohexane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-(1s,4s)-4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    Cyclohexane Derivatives: Compounds with similar cyclohexane ring structures but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Carboxylic Acid Derivatives: Compounds with carboxylic acid groups and different ring structures.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(pyridin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;/h1-3,8-10H,4-7H2,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIJXQYWQHCVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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